molecular formula C19H24O6 B14382774 Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol CAS No. 89510-33-8

Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol

Cat. No.: B14382774
CAS No.: 89510-33-8
M. Wt: 348.4 g/mol
InChI Key: LZWLRKNRDNPHRO-UHFFFAOYSA-N
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Description

Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol is a complex organic compound with a unique structure that combines acetic acid with a naphthalene diol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol typically involves multiple steps, starting with the preparation of the naphthalene diol derivative. One common method involves the hydroxylation of an alkene using osmium tetroxide, which results in the formation of a vicinal diol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted naphthalene derivatives.

Scientific Research Applications

Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can influence biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol: shares similarities with other naphthalene diol derivatives and acetic acid esters.

    Naphthalene-1,2-diol: A simpler diol derivative of naphthalene.

    This compound: A compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a versatile platform for further modifications and applications in various fields.

Properties

CAS No.

89510-33-8

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol

InChI

InChI=1S/C15H16O2.2C2H4O2/c1-4-9(2)13-10(3)14(16)15(17)12-8-6-5-7-11(12)13;2*1-2(3)4/h4-9,16-17H,1H2,2-3H3;2*1H3,(H,3,4)

InChI Key

LZWLRKNRDNPHRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1O)O)C(C)C=C.CC(=O)O.CC(=O)O

Origin of Product

United States

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